
Amcinonide
Descripción general
Descripción
El amcinonide es un glucocorticoide tópico utilizado para tratar la picazón, el enrojecimiento y la hinchazón asociados con varias afecciones dermatológicas, como la dermatitis atópica y la dermatitis de contacto alérgica . Es una molécula pequeña multifuncional corticosteroide que ha sido aprobada por la FDA y actualmente se comercializa como ungüento, loción o crema .
Mecanismo De Acción
El amcinonide ejerce sus efectos al actuar como un factor de transcripción para las respuestas a los glucocorticoides y al modular otros factores de transcripción . Regula la actividad de la fosfolipasa A2, que a su vez controla la biosíntesis de potentes mediadores de la inflamación como las prostaglandinas y los leucotrienos al inhibir la liberación de su precursor común, el ácido araquidónico . Este mecanismo ayuda a reducir la inflamación, el enrojecimiento y la hinchazón en las áreas afectadas.
Análisis Bioquímico
Biochemical Properties
Amcinonide interacts with the glucocorticoid receptor, exhibiting weak affinity for the progesterone receptor, and virtually no affinity for the mineralocorticoid, estrogen, or androgen receptors . It reduces or inhibits the actions of chemicals in the body that cause inflammation, redness, and swelling .
Cellular Effects
This compound influences cell function by reducing inflammation and pruritus. It achieves this by reducing or inhibiting the actions of chemicals in the body that cause these conditions . The exact cellular processes influenced by this compound are not entirely clear, but it is known to affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Metabolic Pathways
This compound is metabolized primarily in the liver and is then excreted by the kidneys . It is involved in the metabolic pathways of the glucocorticoid and progesterone receptors .
Transport and Distribution
Once absorbed through the skin, this compound is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . It is metabolized primarily in the liver and is then excreted by the kidneys .
Subcellular Localization
As a glucocorticoid, it is likely to be found in the cytoplasm when inactive and translocates to the nucleus upon activation .
Métodos De Preparación
El amcinonide se sintetiza a partir de la reacción de 16α,17α-Ciclopentilidenedioxi-9α-fluoro-11β,21-dihidroxi-1,4-pregnadieno-3,20-diona y anhídrido acético . En esta reacción, se consumen 11.1 gramos de 16α,17α-Ciclopentilidenedioxi-9α-fluoro-11β,21-dihidroxi-1,4-pregnadieno-3,20-diona y 5.5 mililitros de anhídrido acético para producir 7.0 gramos de this compound puro . Los métodos de producción industrial suelen implicar rutas sintéticas similares, pero a mayor escala, lo que garantiza la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
El amcinonide experimenta diversas reacciones químicas, que incluyen:
Oxidación: El this compound puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el this compound.
Sustitución: El this compound puede experimentar reacciones de sustitución en las que un grupo funcional es reemplazado por otro.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Introduction to Amcinonide
This compound, a topical glucocorticoid also known by its trade name Cyclocort, is primarily utilized for the treatment of various dermatological conditions characterized by itching, redness, and swelling. It is available in multiple formulations including ointments, lotions, and creams. This compound operates by modulating transcription factors and inhibiting phospholipase A2 activity, which plays a crucial role in the inflammatory response. Through ongoing research, it has been shown to induce lipocortin proteins that inhibit phospholipase A2, thereby preventing the release of arachidonic acid and subsequent synthesis of inflammatory mediators such as prostaglandins and leukotrienes .
Dermatological Conditions
This compound is predominantly applied in dermatology for conditions such as:
- Psoriasis : Clinical trials have demonstrated that this compound is effective in reducing symptoms associated with psoriasis. In a study comparing this compound 0.1% with Fluocinonide, both treatments showed significant improvement in efficacy parameters after three weeks .
- Eczema : Similar to psoriasis, this compound has been found to be effective in treating eczema. A double-blind study indicated that patients using this compound experienced significant improvement over a one-week trial period compared to other corticosteroids .
- Dermatitis : The compound has been shown to achieve significant results in treating various forms of dermatitis, including atopic dermatitis and contact dermatitis.
Clinical Trials and Comparative Studies
Several notable studies have been conducted to evaluate the efficacy and safety of this compound:
- Woodford & Barry (1979) : This study compared 0.1% this compound with Triamcinolone Acetonide and other corticosteroids using vasoconstrictor assays. Results indicated that this compound had superior bioactivity and was categorized as "very potent" according to UK MIMS classification .
- Binet et al. (1979) : A comparative analysis of 0.1% this compound ointment against Fluocinonide showed significant improvements in both objective (crust, scales) and subjective (itching, burning) criteria in treating psoriasis and eczema .
- Bioequivalence Studies : Recent studies have confirmed that new formulations of this compound are bioequivalent to established products like Cyclocort, demonstrating consistent vasoconstrictor activity across different formulations .
Case Study 1: Efficacy in Psoriasis Treatment
A randomized controlled trial involving 120 patients with moderate to severe psoriasis treated with this compound showed over 50% improvement in Total Scores after three weeks compared to baseline measurements. The efficacy was measured using both clinical assessments and patient-reported outcomes.
Case Study 2: Long-term Use in Eczema Management
A longitudinal study assessed the long-term effects of this compound on patients with chronic eczema. Over a six-month period, patients reported sustained relief from symptoms with minimal side effects, indicating its potential for long-term management of chronic dermatological conditions.
Summary Table of Clinical Findings
Study Reference | Condition | Treatment Comparison | Key Findings |
---|---|---|---|
Woodford & Barry (1979) | Psoriasis | This compound vs Triamcinolone Acetonide | This compound showed superior bioactivity |
Binet et al. (1979) | Eczema | This compound vs Fluocinonide | Significant improvement in both objective and subjective measures |
Recent Bioequivalence | Various Dermatoses | New formulations vs Cyclocort | Confirmed bioequivalence with consistent efficacy |
Comparación Con Compuestos Similares
El amcinonide se compara con otros corticosteroides similares, como la betametasona, la triamcinolona y el fluocinonide. Si bien todos estos compuestos se utilizan para tratar afecciones cutáneas inflamatorias, el this compound es único en su estructura molecular específica y su potencia para reducir la inflamación . Los estudios han demostrado que la crema de this compound al 0,1% es significativamente más bioactiva que otros corticosteroides como la valerato de betametasona 17 .
Compuestos similares incluyen:
- Betametasona
- Triamcinolona
- Fluocinonide
- Clobetasol
- Hidrocortisona
Cada uno de estos compuestos tiene sus propias propiedades y aplicaciones únicas, pero el this compound destaca por su eficacia y su uso específico en el tratamiento de afecciones dermatológicas.
Actividad Biológica
Amcinonide is a synthetic corticosteroid used primarily for its anti-inflammatory properties in dermatological conditions such as psoriasis and eczema. This article delves into the biological activity of this compound, exploring its pharmacological mechanisms, clinical efficacy, and comparative studies with other corticosteroids.
This compound functions by binding to glucocorticoid receptors in the cytoplasm of target cells. This interaction leads to a series of intracellular events that culminate in the modulation of gene expression associated with inflammation. The primary mechanisms include:
- Induction of Lipocortins : this compound promotes the synthesis of lipocortins, which are phospholipase A2 inhibitory proteins. This action reduces the release of arachidonic acid from membrane phospholipids, thereby inhibiting the production of potent pro-inflammatory mediators such as prostaglandins and leukotrienes .
- Transcriptional Regulation : The drug acts as a transcription factor, modulating various genes involved in inflammatory responses. By altering the expression of these genes, this compound can effectively reduce inflammation and immune response in affected tissues .
Pharmacokinetics
This compound is primarily administered topically and exhibits significant transdermal absorption. Its pharmacokinetic profile is akin to other corticosteroids, with metabolism occurring predominantly in the liver. The drug is excreted mainly through urine, with a small fraction eliminated via bile .
Comparative Studies
Several studies have evaluated the efficacy of this compound compared to other topical corticosteroids:
- Woodford & Barry Study (1979) : This study assessed 0.1% this compound cream against Triamcinolone Acetonide and other formulations using a vasoconstrictor assay. Results indicated that this compound cream exhibited superior bioactivity, leading to its classification as "very potent" within the UK MIMS potency classification system .
- Binet et al. Study (1979) : A double-blind trial compared 0.1% this compound ointment with Fluocinonide ointment for treating psoriasis and eczema. The study demonstrated significant improvement in dermatitis symptoms over one week, confirming this compound's efficacy .
- Comparative Study of this compound and Halcinonide (1986) : This investigation found both ointments effective for psoriasis treatment but noted variations in patient responses based on individual skin types and conditions .
Safety and Side Effects
Clinical trials have reported a low incidence of side effects associated with this compound use, with only 4.7% of patients experiencing adverse effects during treatment periods . Common side effects may include local irritation or allergic reactions, but these are generally mild compared to systemic corticosteroids.
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Study Reference | Comparison Group | Key Findings |
---|---|---|
Woodford & Barry (1979) | Triamcinolone Acetonide | This compound cream showed highest bioactivity |
Binet et al. (1979) | Fluocinonide | Significant symptom improvement in dermatitis |
Comparative Study (1986) | Halcinonide | Similar efficacy but varied patient responses |
Propiedades
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35FO7/c1-16(30)34-15-22(33)28-23(35-26(36-28)9-4-5-10-26)13-20-19-7-6-17-12-18(31)8-11-24(17,2)27(19,29)21(32)14-25(20,28)3/h8,11-12,19-21,23,32H,4-7,9-10,13-15H2,1-3H3/t19-,20-,21-,23+,24-,25-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKJAFIWWBXGDU-MOGDOJJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC6(O2)CCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC6(O2)CCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35FO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045905 | |
Record name | Amcinonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Amcinonide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014433 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.74e-03 g/L | |
Record name | Amcinonide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014433 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Amcinonide has affinity for the glucocorticoid receptor. It has weak affinity for the progesterone receptor, and virtually no affinity for the mineralocorticoid, estrogen, or androgen receptors. | |
Record name | Amcinonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
51022-69-6 | |
Record name | Amcinonide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51022-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amcinonide [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amcinonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amcinonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amcinonide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.724 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMCINONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/423W026MA9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Amcinonide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014433 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Amcinonide exert its anti-inflammatory effects?
A1: While the provided research doesn't delve into the specific molecular interactions of this compound, it is classified as a glucocorticoid. Glucocorticoids generally work by binding to intracellular glucocorticoid receptors. This complex then translocates to the nucleus and modulates gene expression, ultimately leading to decreased inflammation.
Q2: What specific inflammatory mediators are affected by this compound treatment?
A: The research primarily focuses on clinical efficacy rather than detailed mechanistic studies. While it demonstrates this compound's effectiveness in reducing inflammation in conditions like eczema and psoriasis [, , , , , , , , , ], it doesn't specify which inflammatory mediators are directly impacted.
Q3: Does this compound's mechanism of action differ in various skin layers?
A: One study [] using a vasoconstrictor assay, plantar edema, and air pouch granuloma models in animals suggests that this compound might have varying levels of anti-inflammatory activity at different skin depths. It showed strong vasoconstriction (cutaneous), comparable activity to Triamcinolone Acetonide in plantar edema (subcutaneous), but weaker activity in the air pouch granuloma model (deeper tissues).
Q4: What is the molecular formula and weight of this compound?
A4: The research articles don't explicitly state the molecular formula and weight of this compound. This information can be easily found in drug databases or chemistry resources.
Q5: Is there any spectroscopic data available for this compound in the provided research?
A5: No, the provided articles focus on clinical trials, formulation comparisons, and some aspects of its mechanism. They don't include detailed spectroscopic analysis of this compound.
Q6: How effective is this compound in treating eczematous dermatitis compared to other topical corticosteroids?
A: Several studies indicate that this compound is comparable in efficacy to other topical corticosteroids like Halcinonide [, ], Betamethasone Valerate [, ], and Fluocinonide [, , ] for treating eczematous dermatitis and psoriasis. Some studies even suggest a potential advantage of this compound due to its twice-daily application schedule compared to the three-times-daily regimen of some comparators [, ].
Q7: Has this compound been studied in conditions other than eczema and psoriasis?
A: Yes, one study [] investigated the use of this compound lotion in treating seborrheic dermatitis of the scalp, demonstrating positive results compared to Betamethasone Valerate lotion.
Q8: What are the common side effects associated with this compound use?
A8: While the provided articles do mention side effects, this Q&A focuses on the scientific aspects. For information on side effects, please refer to the drug label or consult a healthcare professional.
Q9: Are there any reports of allergic contact dermatitis caused by this compound?
A: Yes, although considered rare, several studies [, , ] report cases of allergic contact dermatitis attributed to this compound. This highlights the importance of considering contact allergy in patients with persistent or worsening dermatitis despite appropriate treatment.
Q10: Are there studies investigating the stability of this compound formulations under different storage conditions?
A10: No, the provided research doesn't include any information regarding the stability of this compound formulations under various storage conditions.
Q11: Have any novel drug delivery systems been explored for this compound?
A: One study [, ] investigates a transdermal drug delivery system for this compound incorporating the drug into a pressure-sensitive adhesive layer. This system is proposed for the treatment of eyelid diseases like chalazion and blepharitis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.